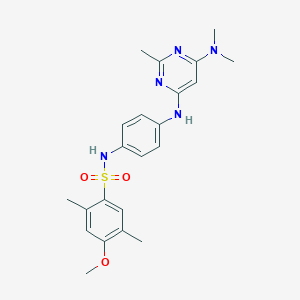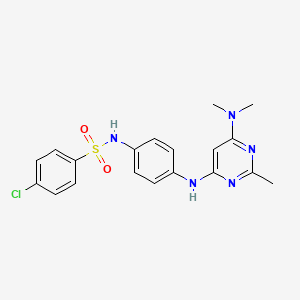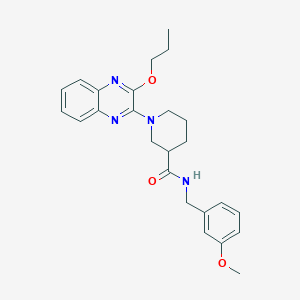![molecular formula C22H25N3O2 B14981212 4-tert-butyl-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14981212.png)
4-tert-butyl-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between hydrazine and a 1,3-diketone.
Substitution with 4-Methoxybenzyl Group: The pyrazole ring is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the 4-methoxybenzyl group.
Formation of Benzamide: The final step involves the reaction of the substituted pyrazole with 4-tert-butylbenzoyl chloride to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired substitution.
Major Products
Oxidation: 4-tert-butyl-N-{1-[(4-hydroxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide.
Reduction: 4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide is unique due to its combination of a benzamide core with a pyrazole ring and specific substituents. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C22H25N3O2 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,3)18-9-7-17(8-10-18)21(26)24-20-13-14-23-25(20)15-16-5-11-19(27-4)12-6-16/h5-14H,15H2,1-4H3,(H,24,26) |
Clave InChI |
YZGZZUOAMWXXDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(8-ethoxyquinolin-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14981137.png)

![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981142.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14981146.png)
![3-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B14981147.png)
![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide](/img/structure/B14981168.png)
![1-(4-chloro-3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B14981182.png)

![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B14981185.png)
![N-(4-{[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14981197.png)
![N-[4-(acetylamino)phenyl]-7-methyl-1-benzoxepine-4-carboxamide](/img/structure/B14981205.png)

